{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}(propyl)amine
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Overview
Description
{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}(propyl)amine is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound has a unique structure that makes it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}(propyl)amine typically involves the reaction of 3-(chloromethyl)-1-(propan-2-yl)-1H-pyrazole with propylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, {[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}(propyl)amine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of pyrazolo[1,5-a]pyrimidines, which have significant pharmaceutical applications .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit anti-inflammatory, analgesic, or antimicrobial activities, making them valuable in the development of new medications.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of {[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}(propyl)amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(propan-2-yl)-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
3-(chloromethyl)-1-(propan-2-yl)-1H-pyrazole: A precursor in the synthesis of {[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}(propyl)amine.
Pyrazolo[1,5-a]pyrimidines: Complex heterocyclic compounds derived from pyrazoles.
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C10H19N3 |
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Molecular Weight |
181.28 g/mol |
IUPAC Name |
N-[(1-propan-2-ylpyrazol-3-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C10H19N3/c1-4-6-11-8-10-5-7-13(12-10)9(2)3/h5,7,9,11H,4,6,8H2,1-3H3 |
InChI Key |
SXZDMLAWKPFEAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=NN(C=C1)C(C)C |
Origin of Product |
United States |
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